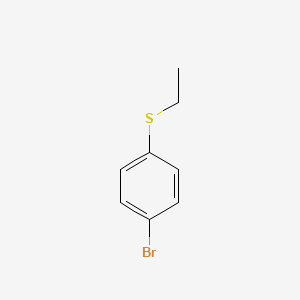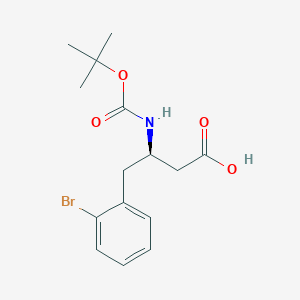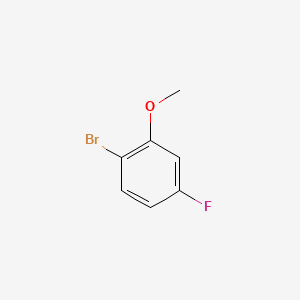
2-Cyano-N-isobutylacetamid
Übersicht
Beschreibung
2-cyano-N-isobutylacetamide is an organic compound belonging to the family of amides. It has the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol. This compound is used in various scientific experiments and has potential implications in multiple fields of research and industry.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-isobutylacetamide is utilized extensively in scientific research. It is used as a reactant in the synthesis of biologically active heterocyclic compounds . The compound’s unique structure, featuring both carbonyl and cyano functions, makes it suitable for reactions with common bidentate reagents to form a variety of heterocyclic compounds . These compounds have diverse biological activities and are of interest to biochemists and medicinal chemists .
Biochemische Analyse
Biochemical Properties
2-Cyano-N-isobutylacetamide plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in the formation of heterocyclic compounds, which are crucial in medicinal chemistry . The compound’s cyano and carbonyl groups enable it to participate in condensation and substitution reactions, forming a variety of heterocyclic structures . These interactions highlight the versatility of 2-cyano-N-isobutylacetamide in biochemical processes.
Cellular Effects
2-Cyano-N-isobutylacetamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of 2-cyano-N-isobutylacetamide involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels . Additionally, 2-cyano-N-isobutylacetamide can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-N-isobutylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-cyano-N-isobutylacetamide remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 2-cyano-N-isobutylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of 2-cyano-N-isobutylacetamide in therapeutic applications.
Metabolic Pathways
2-Cyano-N-isobutylacetamide is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-cyano-N-isobutylacetamide within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
2-Cyano-N-isobutylacetamide’s subcellular localization is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, influencing its activity and function . These localization mechanisms are essential for understanding the compound’s biochemical effects and optimizing its use in research and therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-cyano-N-isobutylacetamide can be carried out through several methods. One common method involves the reaction of 2-cyanoacetyl chloride with isobutylamine in an appropriate solvent . The reaction mixture is heated and stirred under suitable conditions to yield 2-cyano-N-isobutylacetamide . Another versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Analyse Chemischer Reaktionen
2-cyano-N-isobutylacetamide undergoes various types of chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound can participate in these reactions . Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 2-cyano-N-isobutylacetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position . The compound’s structure allows it to interact with various molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
2-cyano-N-isobutylacetamide can be compared with other cyanoacetamide derivatives, such as 2-cyano-N-acetamide and 2-cyanoacetate compounds . These compounds share similar functional groups and are used in the synthesis of various pharmaceutical compounds . 2-cyano-N-isobutylacetamide’s unique structure and reactivity make it particularly valuable in the synthesis of novel heterocyclic compounds .
Eigenschaften
IUPAC Name |
2-cyano-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGSMOIWEZRTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404573 | |
| Record name | 2-cyano-N-isobutylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51838-01-8 | |
| Record name | 2-cyano-N-isobutylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



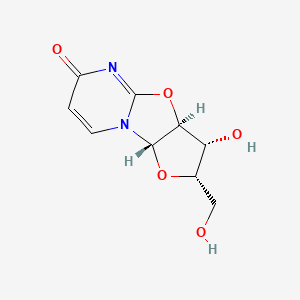

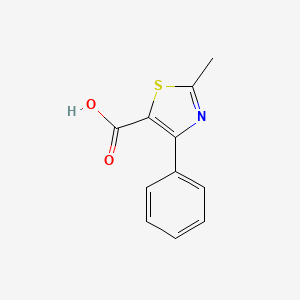
![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)


![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)
